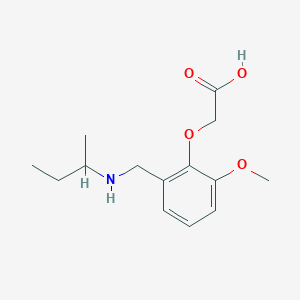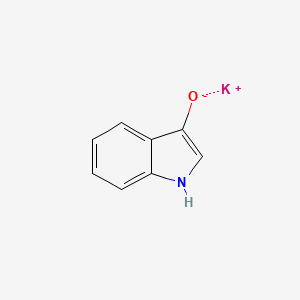![molecular formula C9H9N3O B13015643 1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one](/img/structure/B13015643.png)
1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one is a heterocyclic compound that features a unique bicyclic structure
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrole Derivatives: One common method involves the reaction of pyrrole with chloramine and formamidine acetate.
Bromohydrazone Route: Another approach involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the reaction of pyrrole with dicyanomethylide, followed by cyclization to yield the triazine derivative.
Multistep Synthesis: A more complex route involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the triazine ring.
Transition Metal Mediated Synthesis: This method utilizes transition metals such as copper or palladium to catalyze the formation of the triazine ring from pyrrole derivatives.
Rearrangement of Pyrrolooxadiazines: This approach involves the rearrangement of pyrrolooxadiazines to form the desired triazine derivative.
Industrial Production Methods: The industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate in a two-vessel-operated process, yielding the compound in 55% overall yield .
Types of Reactions:
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: Includes enzymes such as kinases and polymerases.
Pathways Involved: Inhibition of specific signaling pathways, leading to reduced cellular proliferation or viral replication.
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Shares the same core structure but with different substituents.
Pyrazolo[5,1-c][1,2,4]triazine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazine Derivatives: Includes various compounds with similar triazine rings but different functional groups.
Uniqueness: 1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropan-2-one |
InChI |
InChI=1S/C9H9N3O/c1-7(13)4-8-2-3-12-9(8)5-10-6-11-12/h2-3,5-6H,4H2,1H3 |
InChI Key |
VUMCQALPJUXFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C2C=NC=NN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


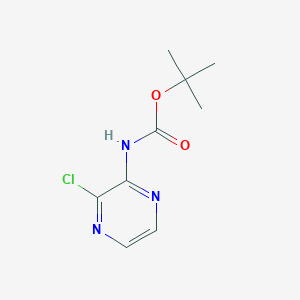
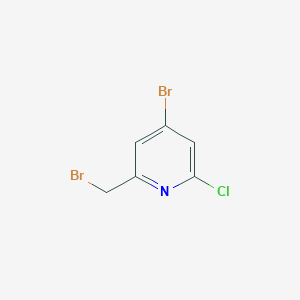

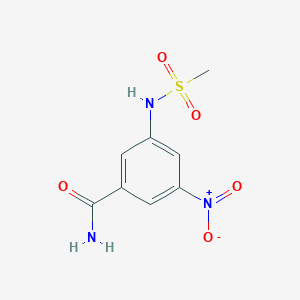
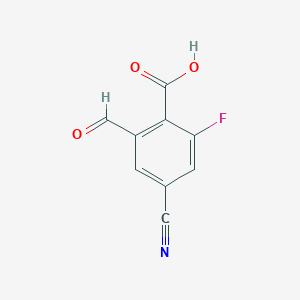
![Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B13015608.png)

![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13015617.png)
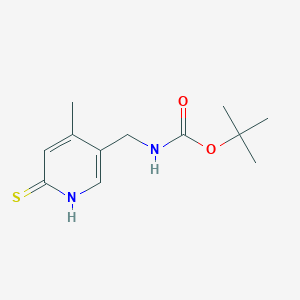
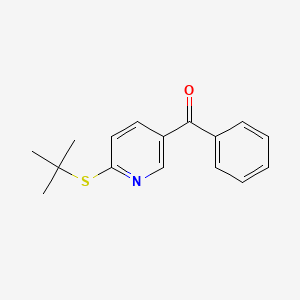
![N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13015625.png)
